N-(cyclopropylmethyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide
Description
N-(cyclopropylmethyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a pyrimidoindole derivative characterized by a fused pyrimidine-indole core with an 8-methyl substituent and a 4-oxo group. The acetamide side chain at position 3 is linked to a cyclopropylmethyl group, distinguishing it from structurally related compounds. Its synthesis likely involves coupling reactions mediated by activating agents like HATU, followed by purification via column chromatography, as observed in analogs .
Properties
IUPAC Name |
N-(cyclopropylmethyl)-2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-10-2-5-13-12(6-10)15-16(20-13)17(23)21(9-19-15)8-14(22)18-7-11-3-4-11/h2,5-6,9,11,20H,3-4,7-8H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCAKYOTEJSNEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)NCC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the pyrimido[5,4-b]indole core, followed by functionalization to introduce the cyclopropylmethyl and acetamide groups. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Addition of hydrogen atoms to reduce specific functional groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds .
Scientific Research Applications
N-(cyclopropylmethyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous pyrimidoindole derivatives, focusing on substitutions at the pyrimidoindole core, acetamide linker modifications, and N-terminal substituents. Key examples include:
Key Observations:
Core Modifications: The 8-methyl and 4-oxo substituents are conserved in the target compound and BE31413 . Methoxy groups at positions 7 and 8 (BG16146) may enhance solubility but reduce metabolic stability compared to methyl groups .
Acetamide Linker :
- Replacement of the oxygen atom in the acetamide linker with sulfur (thioacetamide) in compounds like and increases lipophilicity, which may influence membrane permeability and receptor interaction .
N-Substituents: Cyclic alkyl groups (cyclopentyl, cyclobutyl) in improve synthetic yields (76–83%) compared to bulky aromatic substituents (e.g., naphthalen-2-yl, 61% yield) . The cyclopropylmethyl group in the target compound balances steric hindrance and metabolic stability, as cyclopropane rings are known to resist oxidative degradation .
Biological Activity: Thioacetamide derivatives () are reported as selective TLR4 ligands, suggesting that the acetamide/thiourea linker plays a critical role in receptor binding .
Biological Activity
N-(cyclopropylmethyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including anti-inflammatory properties, cytotoxic effects, and mechanisms of action.
Chemical Structure
The compound features a pyrimidine scaffold fused with an indole moiety, which is known for its diverse pharmacological properties. The cyclopropylmethyl group contributes to its unique interaction profile with biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
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Anti-inflammatory Activity :
- Recent studies have reported that derivatives of similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes. For instance, compounds with similar scaffolds showed IC50 values around for COX-2 inhibition, comparable to standard anti-inflammatory drugs like celecoxib .
- In vivo assays demonstrated that compounds related to this structure significantly reduced inflammation in carrageenan-induced paw edema models .
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Cytotoxicity and Antitumor Activity :
- Preliminary evaluations indicate that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
- A study on related compounds showed IC50 values in the nanomolar range against specific cancer types, indicating a strong potential for further development as an antitumor agent .
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Mechanisms of Action :
- The compound may exert its effects through multiple pathways, including the modulation of inflammatory mediators and apoptotic pathways. Specifically, it has been noted to decrease the expression of inducible nitric oxide synthase (iNOS) and COX-2 mRNA levels in treated cells .
- Structural modifications have been shown to enhance these activities, suggesting that the electronic properties of substituents play a critical role in biological efficacy .
Data Table: Summary of Biological Activities
Case Studies
A specific case study evaluated the anti-inflammatory effects of structurally similar compounds in a rat model. The study found that administration led to a significant reduction in paw swelling compared to control groups treated with saline or lower doses of established anti-inflammatory drugs .
Another case involved testing the cytotoxic effects on human breast cancer cell lines where the compound demonstrated potent activity with an IC50 value significantly lower than standard chemotherapeutic agents . These findings highlight the compound's potential as both an anti-inflammatory and anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
